molecular formula C10H14N2O2 B8612665 N-Methoxy-N,2,6-trimethylnicotinamide

N-Methoxy-N,2,6-trimethylnicotinamide

Cat. No.: B8612665
M. Wt: 194.23 g/mol
InChI Key: PPHQLFVUEHSUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methoxy-N,2,6-trimethylnicotinamide is a substituted nicotinamide derivative synthesized via the reaction of 2,6-dimethylnicotinic acid with appropriate reagents to introduce methoxy and methyl groups. The compound is characterized by its molecular formula C9H12N2O2 (observed [M + H]⁺ = 195) and exhibits distinct structural features, including a pyridine ring substituted with methyl groups at the 2- and 6-positions, along with an N-methoxy-N-methyl carboxamide moiety at the 3-position. Key spectral data include its $ ^1H $ NMR profile (CDCl₃): δ 7.50 (d, J = 7.8 Hz, 1H), 7.02 (d, J = 7.8 Hz, 1H), 3.48 (s, 3H), 3.34 (s, 3H), 2.55 (s, 3H), 2.54 (s, 3H) .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-methoxy-N,2,6-trimethylpyridine-3-carboxamide

InChI

InChI=1S/C10H14N2O2/c1-7-5-6-9(8(2)11-7)10(13)12(3)14-4/h5-6H,1-4H3

InChI Key

PPHQLFVUEHSUEO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)N(C)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The compound is compared to analogs with modifications in substituents or core structure (Table 1).

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Key Features Source
N-Methoxy-N,2,6-trimethylnicotinamide C9H12N2O2 195.1 (observed) 2,6-dimethylpyridine; N-methoxy High-yield synthesis (66%)
4,6-Dichloro-N-methoxy-N-methylnicotinamide C8H8Cl2N2O2 235.07 4,6-dichloro; N-methoxy Industrial/research applications
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide C16H19N2O2Si 299.4 5-methoxy; 4-trimethylsilyl; N-phenyl Enhanced lipophilicity due to silyl group
Key Observations:
  • Substituent Effects: The 2,6-dimethyl groups in this compound enhance steric hindrance compared to chlorinated analogs like 4,6-Dichloro-N-methoxy-N-methylnicotinamide.
  • Functional Group Variations : The N-methoxy-N-methyl carboxamide group is conserved across analogs, suggesting shared reactivity in amide bond formation or hydrolysis. However, the trimethylsilyl group in 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide introduces significant lipophilicity, which may influence bioavailability .

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